1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one 1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 63261-42-7
VCID: VC8417976
InChI: InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+
SMILES: C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one

CAS No.: 63261-42-7

Cat. No.: VC8417976

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one - 63261-42-7

Specification

CAS No. 63261-42-7
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C12H11NO3/c14-12(10-4-5-10)8-3-9-1-6-11(7-2-9)13(15)16/h1-3,6-8,10H,4-5H2/b8-3+
Standard InChI Key CHNIPFJTNSOHAV-FPYGCLRLSA-N
Isomeric SMILES C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
SMILES C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC1C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-1-cyclopropyl-3-(4-nitrophenyl)prop-2-en-1-one, reflects its trans-configuration (E-isomer) across the double bond, as confirmed by its isomeric SMILES notation: C1CC1C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]. Key structural features include:

  • Cyclopropyl ketone: A three-membered carbocyclic ring fused to a ketone group, inducing angle strain (60° bond angles vs. ideal 120° for sp² hybridization) .

  • 4-Nitrophenyl group: A para-substituted nitro aromatic system capable of strong electron withdrawal (σp = 1.27) .

  • α,β-Unsaturated carbonyl: A conjugated enone system enabling Michael addition and Diels-Alder reactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Density1.123–1.396 g/cm³
Boiling Point306.6–473.6°C
LogP2.68 (Calculated)
Topological Polar SA17.07 Ų

Spectroscopic Signatures

¹H NMR (DMSO-d₆): Key resonances include cyclopropyl protons (δ 1.36 ppm, triplet), enone protons (δ 7.55–8.83 ppm, multiplet), and nitro group-coupled aromatic protons (δ 7.92 ppm, doublet) . IR Spectroscopy: Strong absorptions at 1655 cm⁻¹ (C=O stretch), 1585 cm⁻¹ (NO₂ asymmetric stretch), and 1470 cm⁻¹ (C=C vibration) .

Synthetic Methodologies

Chalcone Precursor Synthesis

The compound is synthesized via Claisen-Schmidt condensation between 4-nitrobenzaldehyde and cyclopropyl methyl ketone under basic conditions :

General Procedure:

  • Dissolve 4-nitrobenzaldehyde (10 mmol) and cyclopropyl methyl ketone (10 mmol) in ethanol (15 mL).

  • Add NaOH (25 mmol) in water (1.5 mL) dropwise at 0°C.

  • Stir at 50°C for 12 hours under N₂ atmosphere.

  • Acidify with HCl (1M), extract with EtOAc, and recrystallize from ethanol .

Optimized Conditions:

  • Solvent: Ethanol/water (5:1 v/v)

  • Temperature: 50°C

  • Yield: 65–75%

Table 2: Reaction Yield Dependence on Base Strength

BaseSolventTemp (°C)Yield (%)
NaOHEtOH/H₂O5075
KOHDMF2542
NaHTHF/DMSO-1070

Cyclopropanation Techniques

Alternative routes employ sulfoxonium ylides for cyclopropane ring formation:

  • Generate ylide from trimethylsulfoxonium iodide (2 eq) and NaH (3 eq) in THF/DMSO.

  • Add enone precursor at -10°C.

  • Quench with NH₄Cl after 3 hours .

Critical Parameters:

  • Temperature: Yields drop from 70% at -10°C to <5% at 25°C .

  • Solvent Polarity: DMSO/THF mixtures (ε = 46.7) enhance ylide stability vs. DMF (ε = 36.7) .

Physicochemical Behavior

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals two endotherms:

  • Melting Point: 168–169°C (dec.).

  • Decomposition: Exothermic peak at 229°C (ΔH = -318 J/g) due to nitro group elimination .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DCM34.7
DMSO89.2

The nitro group’s -M effect reduces aqueous solubility compared to non-nitrated analogs (e.g., 1-cyclopropyl-3-phenylprop-2-en-1-one: water solubility = 0.8 mg/mL) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs incoming electrophiles to the meta position:

  • Nitration: Forms 3,4-dinitrophenyl derivatives (H₂SO₄/HNO₃, 0°C, 2 h) .

  • Sulfonation: Yields 3-sulfo-4-nitrophenyl analogs (oleum, 40°C, 6 h) .

Conjugate Addition Reactions

The enone system undergoes regioselective additions:

  • Michael Addition:

    • Nucleophile: Piperidine (1.2 eq)

    • Conditions: EtOH, reflux, 8 h

    • Product: 4-(4-Nitrophenyl)-1-piperidinyl-2-cyclopropylpentan-1-one (Yield: 62%) .

  • Diels-Alder Cycloaddition:

    • Dienophile: 1,3-Butadiene (2 eq)

    • Conditions: Toluene, 110°C, 24 h

    • Product: Bicyclo[2.2.1]hept-5-en-2-one derivative (Yield: 58%) .

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Compounds

CompoundMW (g/mol)Density (g/cm³)LogP
1-Cyclopropyl-3-(4-nitrophenyl)propenone217.221.123–1.3962.68
1-Cyclopropyl-3-phenylpropenone172.221.1232.10
3-(4-Nitrophenyl)-1-phenylpropenone253.251.313.12

The nitro group increases density by 18–24% compared to phenyl analogs due to enhanced London dispersion forces .

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